![molecular formula C7H10N2O2S B1303108 Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 259654-73-4](/img/structure/B1303108.png)
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
“Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is an organic compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 . This compound is a solid and has a melting point of 111 - 113°C . It belongs to the class of organic compounds known as diarylthioethers .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) . The SMILES string is CC(S1)=C(CC(OC)=O)N=C1N .Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical And Chemical Properties Analysis
“Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a solid with a melting point of 111 - 113°C . It has a molecular weight of 186.23 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation by blocking the action of certain enzymes.
Antimicrobial Activity
Thiazole derivatives have been proven to inhibit bacterial pathogens . They can be used in the treatment of various bacterial infections .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . They can be used in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . They can be used in the treatment of various viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . They can be used in the treatment of various types of cancer.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . They can be used in the treatment of various neurological disorders.
Mechanism of Action
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 |
Source
|
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
CAS RN |
259654-73-4 |
Source
|
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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